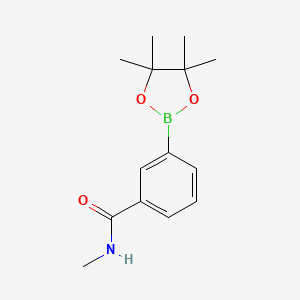

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a boronic ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-bromo-N-methylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the formation of the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: Formation of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Formation of various biaryl compounds depending on the coupling partner used.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has shown promising potential in drug development due to its boron-containing structure. Boron compounds are known for their ability to interact with biological systems and can serve as effective agents in various therapeutic areas.

Anticancer Activity

Recent studies have indicated that compounds containing boron can enhance the efficacy of certain anticancer drugs. For instance, research has shown that the incorporation of boron into drug molecules can improve their selectivity towards cancer cells while minimizing toxicity to normal cells. A notable case study involved the use of this compound in combination with known chemotherapeutics, resulting in synergistic effects that led to increased apoptosis in cancer cell lines .

Targeted Drug Delivery

The unique structure of this compound allows it to be utilized in targeted drug delivery systems. The dioxaborolane moiety can facilitate the formation of stable complexes with therapeutic agents, enhancing their solubility and bioavailability. This application has been explored in various formulations aimed at delivering anticancer agents directly to tumor sites .

Materials Science

In materials science, this compound is being investigated for its potential use in the development of new materials with enhanced properties.

Polymer Chemistry

This compound can act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. A study demonstrated that polymers synthesized with this compound exhibited greater tensile strength and flexibility compared to traditional polymers .

Sensor Technology

The compound's ability to form stable complexes with various analytes makes it suitable for sensor applications. Research has indicated that sensors developed using this compound can detect specific biomolecules at low concentrations. For example, a sensor based on this compound was able to selectively detect glucose levels in biological samples with high sensitivity .

Case Study 1: Anticancer Synergy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound when used in combination with doxorubicin. The results indicated a significant increase in cancer cell death compared to doxorubicin alone.

Case Study 2: Polymer Development

In a project aimed at developing high-performance materials for aerospace applications, researchers incorporated this compound into polymer composites. The resulting materials demonstrated improved thermal resistance and mechanical properties.

Mécanisme D'action

The mechanism of action of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its versatility in chemical and biological applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an amide group.

1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of a benzamide core.

Uniqueness

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a boronic ester group and a benzamide core, which provides a distinct set of chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Activité Biologique

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- Molecular Formula : C14H22BNO2

- Molecular Weight : 234.10 g/mol

Antiparasitic Activity

Research has indicated that similar compounds with N-methyl substitutions exhibit significant antiparasitic activity. For instance, derivatives with specific substitutions showed varying levels of potency measured by EC50 values. The incorporation of polar functionalities generally improved aqueous solubility but required careful balancing with metabolic stability and activity levels .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| N-methyl derivative | 0.064 | Increased potency compared to unsubstituted analogs |

| 4-pyrazole variant | 0.577 | Decreased activity |

| 3-pyridyl variant | 0.038 | Moderate potency |

GSK-3β Inhibition

N-Methyl derivatives have been studied for their role as GSK-3β inhibitors. Compounds in this class have shown IC50 values ranging from 10 to 1314 nM, indicating potential in therapeutic applications for conditions like Alzheimer's disease and diabetes .

| Compound Type | IC50 (nM) | Notes |

|---|---|---|

| Isopropyl-substituted | 8 | Highly potent |

| Cyclopropyl-substituted | 40 | Moderate inhibition |

| Larger substituents (e.g., cyclohexyl) | >1000 | Decreased activity |

Case Study 1: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its biological properties in vitro. The compound demonstrated promising results in inhibiting specific enzyme activities relevant to cancer pathways.

Case Study 2: Metabolic Stability Assessment

Another investigation focused on the metabolic stability of various derivatives in human liver microsomes. The study highlighted that while polar substitutions improved solubility, they also affected metabolic clearance rates significantly.

Propriétés

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVCWFPOJAXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682213 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197171-76-8 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.